tert-Butyl 4,4-dimethoxybutylcarbamate
Description
Significance of Carbamate (B1207046) and Acetal (B89532) Functionalities in Synthetic Chemistry
In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. wikipedia.org This strategy, known as the use of protecting groups, is fundamental to the synthesis of complex natural products, pharmaceuticals, and materials. wikipedia.orgnumberanalytics.com The carbamate and acetal moieties are among the most reliable and widely used protecting groups for amines and carbonyls, respectively.
The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry. jk-sci.comfishersci.co.uk Amines are nucleophilic and basic, characteristics that can lead to undesirable side reactions. chemistrysteps.com Converting an amine to a carbamate, specifically a Boc-carbamate, temporarily masks this reactivity. numberanalytics.comchemistrysteps.com
The introduction of the Boc group, or "Boc protection," is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP). numberanalytics.comwikipedia.org The resulting N-Boc protected amine is stable under a wide range of conditions, including exposure to many nucleophiles and bases. numberanalytics.comorganic-chemistry.org
A key advantage of the Boc group is its lability under acidic conditions. wikipedia.org It can be readily removed, or "deprotected," using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). jk-sci.comwikipedia.org The mechanism involves the protonation of the carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to regenerate the free amine. jk-sci.comchemistrysteps.com This selective removal allows for the unmasking of the amine at a desired stage of a synthetic sequence. wikipedia.org
Table 1: Common Reagents and Conditions for the Boc Protection and Deprotection of Amines
| Transformation | Common Reagents | Solvent(s) | Typical Conditions | Reference(s) |
|---|---|---|---|---|
| Protection (Boc-ON) | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, DMAP, NaOH) | THF, Dichloromethane (B109758) (DCM), Acetonitrile (B52724), Water | Room temperature or gentle heating (e.g., 40°C) | jk-sci.com, numberanalytics.com, wikipedia.org, fishersci.co.uk |
| Deprotection (Boc-OFF) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (DCM), Methanol (B129727), Dioxane | Room temperature | jk-sci.com, wikipedia.org, fishersci.co.uk |
Just as amines require protection, the electrophilic nature of carbonyl groups (aldehydes and ketones) often necessitates their temporary masking during synthesis. youtube.com Dimethoxyacetals are a common and effective protecting group for this purpose. organic-chemistry.org They are formed by reacting a carbonyl compound with methanol in the presence of an acid catalyst and a dehydrating agent, such as trimethyl orthoformate, to drive the equilibrium toward the acetal. organic-chemistry.org
Once formed, the acetal is significantly less reactive than the original carbonyl. pearson.com It behaves like an ether and is stable towards bases, nucleophiles, and most oxidizing and reducing agents. organic-chemistry.orgyoutube.com This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carbonyl. youtube.com
The deprotection of the acetal to regenerate the carbonyl is typically accomplished through acid-catalyzed hydrolysis, often using aqueous acid or by transacetalization in a solvent like acetone (B3395972). organic-chemistry.org The ability to selectively protect and deprotect carbonyls via acetal formation is a cornerstone of synthetic strategy. youtube.compearson.com
Table 2: Methods for Acetalization and Deprotection of Carbonyls
| Transformation | Common Reagents | Key Features | Reference(s) |
|---|---|---|---|
| Protection (Acetalization) | Methanol, Trimethyl orthoformate, Acid catalyst (e.g., HCl, BF₃) | Converts reactive carbonyl to a stable acetal. Water removal drives the reaction. | organic-chemistry.org |
| Deprotection (Hydrolysis) | Aqueous acid (e.g., HCl(aq)), Acetone with acid catalyst | Regenerates the carbonyl group. Conditions are typically mild. | organic-chemistry.org |
Contextualization of the Compound as a Bifunctional Synthetic Intermediate
Tert-Butyl 4,4-dimethoxybutylcarbamate contains both a Boc-protected amine and a dimethoxyacetal within the same four-carbon chain. This structure makes it a valuable bifunctional synthetic intermediate. It is essentially a protected form of 4-aminobutanal (B194337), a useful building block that is otherwise unstable.
The presence of two distinct protecting groups allows for orthogonal, or selective, deprotection.
Selective Amine Deprotection: The Boc group can be removed under acidic conditions (e.g., TFA in DCM) while leaving the acetal group intact. This exposes the primary amine for further reactions, such as acylation or alkylation, to build more complex structures from the nitrogen end of the molecule.
Selective Aldehyde Deprotection: The acetal can be hydrolyzed under different, typically milder, aqueous acidic conditions to reveal the aldehyde functionality while the Boc group remains. This allows for reactions at the carbonyl carbon, such as Wittig reactions, reductive aminations, or aldol (B89426) condensations.
This differential reactivity provides chemists with significant synthetic flexibility, enabling the stepwise elaboration of the molecule at either terminus. The compound serves as a linchpin for connecting different molecular fragments or for constructing heterocyclic systems where both an amine and a carbonyl precursor are required.
Overview of Research Areas Involving Related Carbamate-Acetal Structures
The strategic combination of carbamate and acetal functionalities is leveraged in various areas of chemical research, particularly in the synthesis of pharmaceuticals and complex natural products. For instance, carbamate-protected amino acids and their derivatives are central to the synthesis of drugs like Lacosamide, where a Boc-protected serine derivative is a key intermediate. google.com
The synthesis of complex heterocyclic structures, such as substituted pyrrolidines and pyrimidines, often employs starting materials or intermediates that contain both protected amines and carbonyls (or their acetal equivalents). researchgate.netbldpharm.com These bifunctional building blocks facilitate the construction of the core ring systems found in many biologically active compounds. The principles of using such intermediates are well-established in peptide chemistry and have expanded into the broader field of medicinal chemistry, where the carbamate group is a recognized structural motif in many approved therapeutic agents. nih.govnih.gov The design of these bifunctional molecules is a testament to the power of protecting group chemistry in achieving complex molecular architecture.
Structure
3D Structure
Properties
Molecular Formula |
C11H23NO4 |
|---|---|
Molecular Weight |
233.30 g/mol |
IUPAC Name |
tert-butyl N-(4,4-dimethoxybutyl)carbamate |
InChI |
InChI=1S/C11H23NO4/c1-11(2,3)16-10(13)12-8-6-7-9(14-4)15-5/h9H,6-8H2,1-5H3,(H,12,13) |
InChI Key |
UHKWDKIZZDWSKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 4,4 Dimethoxybutylcarbamate
Approaches to Carbamate (B1207046) Formation
The creation of the carbamate linkage in tert-Butyl 4,4-dimethoxybutylcarbamate is a pivotal step in its synthesis. The most prevalent strategy involves the direct N-tert-butoxycarbonylation of the corresponding primary amine precursor.
N-tert-Butoxycarbonylation of Precursor Amines
The direct acylation of the nitrogen atom of 4,4-dimethoxybutan-1-amine is the most common and straightforward method for synthesizing this compound. nih.govsigmaaldrich.comchemspider.com This reaction introduces the tert-butoxycarbonyl (Boc) group, which serves as a protective group for the amine. wikipedia.orgchemicalbook.com This protection prevents the amine from undergoing unwanted reactions during subsequent synthetic steps and can be removed under moderately acidic conditions. wikipedia.orgmasterorganicchemistry.com
The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) as the acylating agent. wikipedia.orgtandfonline.com This reagent is widely used due to its high reactivity with amines and relative stability. chemicalbook.com The reaction is generally performed in the presence of a base to neutralize the acidic byproduct and facilitate the nucleophilic attack of the amine. chemicalbook.comwikipedia.org
A variety of bases and solvent systems can be employed, allowing for flexibility depending on the substrate's properties and the desired reaction conditions. Common bases include sodium bicarbonate, triethylamine (B128534) (TEA), and 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.comresearchgate.net The reaction can be conducted in aqueous solutions or a range of organic solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), dichloromethane (B109758) (DCM), or chloroform. wikipedia.orgchemicalbook.comwikipedia.org While DMAP is an effective catalyst, particularly for less reactive amines, it can sometimes lead to side products if not used carefully. chemicalbook.comacs.orgnih.gov Alternative reagents for Boc introduction include tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP) and 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile, though Boc anhydride (B1165640) remains the most common choice. orgsyn.orgrsc.org
| Boc Reagent | Base | Solvent | General Conditions | Reference |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | Water/Organic Co-solvent (e.g., THF, Dioxane) | Stirring at room temperature. | chemicalbook.comwikipedia.org |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | Reaction at 0 °C to room temperature. | researchgate.net |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile (MeCN) or THF | Catalytic amount of DMAP; room temperature. chemicalbook.comwikipedia.org | chemicalbook.comwikipedia.org |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Water/THF | Biphasic system, 0 °C to room temperature. wikipedia.org | wikipedia.org |
| tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP) | None or K₂CO₃ | Ethanol or Water | Heating under reflux. rsc.org | rsc.org |
Chemoselectivity is a critical consideration in the synthesis of this compound. The precursor molecule, 4,4-dimethoxybutan-1-amine, contains both a primary amine and a dimethyl acetal (B89532) functional group. The goal is to selectively acylate the amine without affecting the acetal.
The N-tert-butoxycarbonylation reaction is highly chemoselective for amines. wikipedia.org Under standard conditions using Boc anhydride, the primary amine is significantly more nucleophilic than the oxygen atoms of the acetal, leading to preferential reaction at the nitrogen. chemicalbook.commasterorganicchemistry.com The acetal group is generally stable under the neutral or basic conditions used for Boc protection. organic-chemistry.org However, acetals are sensitive to acid, which is why acidic byproducts must be neutralized by a base during the reaction. nih.gov
While reactions of Boc anhydride with alcohols are possible, they typically require a catalyst like DMAP and may proceed at slower rates than with amines. acs.orgnih.gov By controlling the stoichiometry and reaction conditions, selective N-protection can be achieved with high efficiency. Since 4,4-dimethoxybutan-1-amine possesses only one amine group, regioselectivity is not a factor in this specific transformation. The primary challenge is ensuring the integrity of the acetal group throughout the process.
Alternative Synthetic Routes to the Carbamate Moiety
Beyond the standard reaction of an amine with Boc anhydride, other methods exist for constructing the carbamate functional group. While less common for this specific molecule, these routes offer alternative synthetic strategies.
One approach involves starting with the corresponding alcohol, 4,4-dimethoxybutan-1-ol. Carbamates can be synthesized from alcohols by reacting them with sodium cyanate (B1221674) in the presence of an acid, such as trifluoroacetic acid. orgsyn.org This one-step procedure provides a direct conversion of an alcohol to a carbamate. orgsyn.org
Another established method is the reaction of an alcohol with a carbamoyl (B1232498) chloride or the reaction of an amine with a chloroformate. wikipedia.org For instance, tert-butyl chloroformate could react with 4,4-dimethoxybutan-1-amine to yield the desired product. The Curtius rearrangement offers another pathway, wherein an acyl azide (B81097) is converted into an isocyanate, which can then be trapped by an alcohol (in this case, tert-butanol) to form the carbamate. wikipedia.org These methods, while valid for carbamate synthesis in general, are often more complex or involve more hazardous reagents than the direct N-Boc protection of the amine. orgsyn.orgorgsyn.org
Strategies for Dimethoxyacetal Construction
The dimethoxyacetal group in this compound serves as a protected form of an aldehyde. Its synthesis is typically achieved through the acetalization of a suitable aldehyde precursor.
Acetalization of Aldehyde Precursors
This synthetic route begins with a precursor already containing the Boc-protected amine, namely 4-(tert-butoxycarbonylamino)butanal. The aldehyde functional group is then converted into a dimethyl acetal. This transformation is crucial as it protects the aldehyde from nucleophilic attack and oxidation in subsequent reactions.
Acetalization is typically achieved by treating the aldehyde with an excess of methanol (B129727) under acidic conditions. nih.gov To drive the equilibrium towards the acetal product, water, which is formed during the reaction, must be removed. organic-chemistry.org A common and effective reagent for this purpose is trimethyl orthoformate (TMOF). organic-chemistry.orgwikipedia.org Trimethyl orthoformate serves as both a source of methoxy (B1213986) groups and a dehydrating agent, as it reacts with the water byproduct to form methanol and methyl formate. organic-chemistry.orgwikipedia.org
A key consideration for this step is the acid-lability of the Boc protecting group. wikipedia.orgnih.gov Strong acidic conditions required for some acetalizations could inadvertently cleave the Boc group. Therefore, mild acid catalysts such as perchloric acid adsorbed on silica (B1680970) gel or trace amounts of hydrochloric acid are preferred. organic-chemistry.orgnih.gov These methods allow for efficient acetalization while preserving the acid-sensitive Boc group. nih.gov
| Aldehyde Precursor | Reagent(s) | Catalyst | General Conditions | Reference |
|---|---|---|---|---|
| 4-(tert-butoxycarbonylamino)butanal | Methanol, Trimethyl orthoformate (TMOF) | Brønsted or Lewis Acid (e.g., HCl, BF₃) | Mild acid catalysis to prevent Boc deprotection; TMOF acts as a dehydrating agent. organic-chemistry.org | organic-chemistry.orgnih.gov |
| 4-(tert-butoxycarbonylamino)butanal | Methanol | Perchloric acid on silica gel (HClO₄-SiO₂) | Efficient, reusable catalyst suitable for acid-sensitive substrates. organic-chemistry.org | organic-chemistry.org |
| 4-(tert-butoxycarbonylamino)butanal | Trimethyl orthoformate | Tetrabutylammonium tribromide | Mild, chemoselective method that tolerates acid-sensitive groups. organic-chemistry.org | organic-chemistry.org |
Acid-Catalyzed Methods and Reaction Optimization
The direct acetalization of an aldehyde with an alcohol is an equilibrium-driven process. nih.gov To achieve high yields of the acetal, the equilibrium must be shifted towards the product side. This is commonly accomplished by using a dehydrating agent or by removing water as it is formed. nih.gov A variety of acid catalysts can be employed for this transformation, ranging from strong mineral acids like sulfuric acid to solid acid catalysts such as perchloric acid adsorbed on silica gel. asianpubs.orgresearchgate.net
The choice of catalyst and reaction conditions plays a significant role in the efficiency of the acetalization. For substrates containing acid-sensitive functional groups, such as the tert-butoxycarbonyl (Boc) protecting group, milder catalysts are preferred to prevent its cleavage. researchgate.net For instance, Amberlyst-15, a strongly acidic ion-exchange resin, has been successfully used for the deprotection of dimethyl acetals in the presence of a Boc group, suggesting its utility for the reverse reaction under controlled conditions. researchgate.net The optimization of the reaction often involves screening different catalysts, reaction temperatures, and methods of water removal to maximize the yield of the desired acetal while minimizing side reactions.
Table 1: Comparison of Acid Catalysts for Acetalization
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Catalytic amount, Methanol, Room temperature to reflux | Inexpensive and effective | Can be harsh and lead to side reactions with sensitive substrates |
| p-Toluenesulfonic acid (p-TsOH) | Catalytic amount, Methanol/Toluene (B28343), Reflux with Dean-Stark trap | Efficient water removal | Requires elevated temperatures |
| Perchloric acid on Silica Gel (HClO₄-SiO₂) | Catalytic amount, Solvent-free or in alcohol | Highly efficient, reusable catalyst | Perchlorates can be hazardous |
| Amberlyst-15 | Catalytic amount, Methanol, Room temperature | Mild conditions, easy to remove | May require longer reaction times |
Solvent Effects and Water Removal Techniques
The choice of solvent can significantly influence the rate and outcome of acetalization reactions. While the reaction can be performed in excess methanol which acts as both reactant and solvent, co-solvents are often used, particularly when water removal is critical. asianpubs.org Toluene is a common co-solvent as it forms an azeotrope with water, allowing for its continuous removal using a Dean-Stark apparatus during reflux. asianpubs.org
Alternatively, chemical dehydrating agents can be employed. Trimethyl orthoformate is a particularly effective reagent as it reacts with the water produced during the reaction to form methanol and methyl formate, both of which are volatile and can be easily removed. rsc.org This method avoids the need for azeotropic distillation and can often be performed under milder conditions. The use of solvent-free conditions, where the reactants and a solid-supported catalyst are mixed directly, represents a greener and more efficient approach. researchgate.netorgchemres.org
Tandem or One-Pot Syntheses Incorporating Acetal Formation
One-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. nih.govgoogle.com The synthesis of this compound is amenable to such strategies.
A potential one-pot approach could involve the in situ formation of 4-aminobutanal (B194337) from a suitable precursor, followed by Boc protection of the amine and subsequent acid-catalyzed acetalization of the aldehyde. For example, a protected 4-aminobutanol derivative could be oxidized to the corresponding aldehyde, which is then immediately subjected to Boc protection and acetalization in the same pot. This avoids the handling of the potentially unstable 4-aminobutanal.
Convergent and Linear Synthesis Pathways to the Target Compound
The synthesis of this compound can be approached through both convergent and linear strategies.
Synthesis from 4,4-dimethoxybutylamine and Boc Anhydride
A convergent approach involves the synthesis of the key intermediate, 4,4-dimethoxybutylamine, which is then reacted with di-tert-butyl dicarbonate (Boc anhydride) to afford the final product. This strategy separates the construction of the carbon skeleton and the installation of the protecting group into two independent sequences.
The synthesis of 4,4-dimethoxybutylamine can be accomplished from commercially available starting materials. For instance, a procedure analogous to the synthesis of 4-(N,N-dimethylamino)butanal dimethyl acetal can be envisioned. asianpubs.org This would involve the reaction of a suitable 4-halobutanal dimethyl acetal with an amine source.
Once 4,4-dimethoxybutylamine is obtained, its protection with Boc anhydride is a standard and generally high-yielding transformation. semanticscholar.org The reaction is typically carried out in the presence of a base, such as triethylamine or sodium bicarbonate, in a suitable solvent like dichloromethane, tetrahydrofuran, or a biphasic system. orgsyn.orgorgsyn.org
Table 2: Typical Conditions for Boc Protection of Amines
| Base | Solvent | Temperature | Typical Yield |
| Triethylamine (Et₃N) | Dichloromethane (DCM) | 0 °C to Room Temperature | >90% |
| Sodium Bicarbonate (NaHCO₃) | THF/Water | Room Temperature | >90% |
| 4-(Dimethylamino)pyridine (DMAP) (catalytic) | Acetonitrile | Room Temperature | High |
Synthesis from tert-butyl 4-aminobutyrate Derivatives with Subsequent Acetalization of the Aldehyde
A linear synthesis pathway would involve the construction of the molecule in a stepwise fashion, starting from a precursor that already contains the carbamate functionality. A plausible linear route commences with the protection of 4-aminobutanoic acid as its tert-butyl ester, followed by protection of the amino group with Boc anhydride. The resulting diester can then be selectively reduced at the ester group to afford tert-butyl (4-oxobutyl)carbamate.
The final step in this linear sequence is the acid-catalyzed acetalization of the aldehyde in tert-butyl (4-oxobutyl)carbamate to yield the target compound. As discussed in section 2.2.1, this reaction requires careful optimization to ensure efficient conversion without compromising the acid-labile Boc protecting group. researchgate.net The use of mild acid catalysts and/or trimethyl orthoformate as a water scavenger would be crucial for the success of this step. researchgate.netrsc.org
Chemical Reactivity and Transformations of Tert Butyl 4,4 Dimethoxybutylcarbamate
Reactivity of the Carbamate (B1207046) Group
The carbamate functional group in tert-butyl 4,4-dimethoxybutylcarbamate is the primary site of its chemical transformations. The Boc group's lability to acid allows for the selective deprotection of the amine, which is a cornerstone of its utility in complex, multistep syntheses.
Acid-Mediated Deprotection of the Boc Group
The removal of the Boc group is most commonly achieved through acid-mediated hydrolysis. fishersci.co.uk This process is highly efficient and is the standard method for liberating the parent amine. The reaction is typically fast and can be performed at room temperature. fishersci.co.uk
A variety of acidic reagents can be employed for the cleavage of the Boc group, with the choice often depending on the sensitivity of other functional groups present in the molecule. Strong acids are generally required for the deprotection. researchgate.net
Commonly used reagents include neat trifluoroacetic acid (TFA) or solutions of TFA in a solvent like dichloromethane (B109758) (DCM). Other effective acids include hydrochloric acid (HCl), often as a solution in dioxane or ethyl acetate, sulfuric acid (H₂SO₄), and methanesulfonic acid. fishersci.co.ukresearchgate.netacs.org For substrates that are sensitive to strong acids, milder conditions can be used, such as aqueous phosphoric acid, which can selectively remove Boc groups while leaving other acid-labile groups like Cbz carbamates, benzyl (B1604629) esters, and TBDMS ethers intact. nih.govorganic-chemistry.orgorganic-chemistry.org The kinetics of the deprotection can show a second-order dependence on the acid concentration, particularly with acids like HCl, sulfuric acid, and methanesulfonic acid. researchgate.netacs.org
Table 1: Common Acidic Reagents for Boc Deprotection
| Reagent | Typical Conditions | Notes | Citations |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Neat or diluted in CH₂Cl₂ | Very common, highly effective. Excess TFA may be required. researchgate.netacs.org | researchgate.netacs.org |
| Hydrochloric Acid (HCl) | 4M in Dioxane or in solvents like toluene (B28343), ethyl acetate | Widely used, effective for complete deprotection. fishersci.co.ukresearchgate.netacs.orgmdpi.com | fishersci.co.ukresearchgate.netacs.orgmdpi.com |
| Sulfuric Acid (H₂SO₄) | In a solvent like CH₂Cl₂ or t-butyl acetate | Strong acid, effective for selective deprotection in some cases. acs.orgresearchgate.net | acs.orgresearchgate.net |
| Phosphoric Acid (H₃PO₄) | 85% aqueous solution | Mild and selective, good for acid-sensitive substrates. nih.govorganic-chemistry.org | nih.govorganic-chemistry.org |
| Methanesulfonic Acid (MsOH) | In a solvent mixture like t-butyl acetate/CH₂Cl₂ | Shows similar kinetic dependence to HCl and H₂SO₄. acs.orgresearchgate.net | acs.orgresearchgate.net |
| Lewis Acids (e.g., ZnBr₂, FeCl₃) | In a solvent like CH₂Cl₂ | Can offer chemoselectivity for certain substrates. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
The acid-catalyzed deprotection of the Boc group proceeds through a well-established multi-step mechanism. commonorganicchemistry.com
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate group by the acid. commonorganicchemistry.comtotal-synthesis.com This initial step activates the group for cleavage.
Fragmentation: The protonated carbamate then fragments, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate. commonorganicchemistry.comtotal-synthesis.com
Decarboxylation: The carbamic acid readily undergoes decarboxylation, releasing carbon dioxide gas and the free amine. commonorganicchemistry.com
Amine Salt Formation: Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming an ammonium (B1175870) salt with the conjugate base of the acid used (e.g., a trifluoroacetate (B77799) salt). commonorganicchemistry.com
The formation of gaseous byproducts, isobutylene (B52900) (from the tert-butyl cation) and carbon dioxide, provides a strong thermodynamic driving force for the reaction. total-synthesis.comstackexchange.com It is crucial to perform this reaction in an open or well-vented system to allow these gases to escape safely. commonorganicchemistry.com
A significant challenge during Boc deprotection is the reactivity of the electrophilic tert-butyl cation byproduct. total-synthesis.com This cation can alkylate nucleophilic residues within the substrate molecule, such as thiols, indoles, and other electron-rich aromatic rings, leading to undesired side products. nih.govacsgcipr.org
To prevent these side reactions, "scavengers" are added to the reaction mixture. These are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively trapping it. nih.govgoogle.com The choice of scavenger depends on the specific substrate and potential side reactions. The addition of scavengers can lead to increased yields, shorter reaction times, and simpler work-up procedures. manchester.ac.uk
Table 2: Common Cation Scavengers for Boc Deprotection
| Scavenger | Function | Notes | Citations |
|---|---|---|---|
| Anisole / Thioanisole | Traps t-butyl cation via electrophilic aromatic substitution. | Thioanisole is often a better π-nucleophile than phenol (B47542) for this purpose. | researchgate.net |
| Triethylsilane (TES) / Triisopropylsilane (TIPS) | Reduces the t-butyl cation to isobutane (B21531) and is itself oxidized. | Very effective; can improve selectivity and yields. | manchester.ac.ukresearchgate.net |
| Thiophenol | Acts as a sulfur nucleophile to trap the cation. | Has a reaction rate with t-butyl trifluoroacetate comparable to other scavengers. | nih.govorganic-chemistry.org |
| Water | Can act as a nucleophile to quench the cation, forming tert-butanol (B103910). | Not always optimal for large, hydrophobic cations. | researchgate.net |
| Phenol | An aromatic scavenger that intercepts the t-butyl cation. | Can be used in scavenger cocktails. | researchgate.netresearchgate.net |
Orthogonal Deprotection Strategies in Multistep Syntheses
In the synthesis of complex molecules with multiple functional groups, such as peptides or natural products, it is often necessary to deprotect one amine in the presence of others. wikipedia.org This requires an "orthogonal" protection strategy, where different protecting groups can be removed under distinct reaction conditions without affecting each other. total-synthesis.comwikipedia.org
The Boc group is a key component of many orthogonal strategies due to its unique acid lability. organic-chemistry.org It is stable to the basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group and to the catalytic hydrogenolysis conditions used to cleave Cbz (benzyloxycarbonyl) and benzyl (Bn) groups. total-synthesis.comwikipedia.orgfiveable.me This orthogonality allows for precise, sequential manipulation of different parts of a molecule. For instance, a molecule might have one amine protected with a Boc group and another with an Fmoc group. The Fmoc group can be selectively removed with a base like piperidine (B6355638), leaving the Boc group intact for removal at a later stage with acid. total-synthesis.comwikipedia.org
Table 3: Orthogonal Protecting Groups to Boc
| Protecting Group | Abbreviation | Removal Conditions | Orthogonal to Boc? | Citations |
|---|---|---|---|---|
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes | total-synthesis.comwikipedia.org |
| Benzyloxycarbonyl | Cbz / Z | Catalytic Hydrogenolysis (H₂, Pd/C) | Yes | total-synthesis.comfiveable.me |
| Benzyl | Bn | Catalytic Hydrogenolysis (H₂, Pd/C) | Yes | fishersci.co.ukfiveable.me |
| Acetyl | Ac | Acidic or Basic Hydrolysis | No (Potential for cleavage under strong acid) | fiveable.me |
| p-Methoxybenzyl | PMB | Oxidative or strong acid conditions | Selectivity can be achieved under specific conditions. | nih.gov |
Functional Group Interconversions Involving the Protected Amine
While the primary reaction of the Boc-protected amine is its deprotection, the protected group can also be a precursor for other functionalities. In some synthetic strategies, the Boc group is not removed but is instead transformed directly into another group.
Recent methodologies have demonstrated that Boc-protected primary amines can be directly converted into other carbamates, thiocarbamates, and ureas. nih.gov This transformation typically involves the in-situ generation of an isocyanate intermediate from the Boc-amine, which is then trapped by a nucleophile such as an alcohol, thiol, or another amine. nih.gov For example, using a base like lithium tert-butoxide, a Boc-protected amine can react with various alcohols to yield different carbamate products. nih.gov This approach avoids the need for deprotection followed by a separate functionalization step, thereby improving synthetic efficiency. Additionally, N-Boc aminals can be generated, which serve as useful precursors for N-Boc imines in further reactions. organic-chemistry.org
Reactivity of the Dimethoxyacetal Group
The dimethoxyacetal group in this compound serves as a protected form of an aldehyde. Its reactivity is primarily centered around its cleavage to regenerate the carbonyl group, which can then participate in a variety of subsequent chemical transformations.
Hydrolytic Cleavage of the Acetal (B89532) to Aldehyde
The hydrolysis of the dimethoxyacetal to the corresponding aldehyde, N-Boc-4-aminobutanal, is a fundamental transformation of this compound. This reaction is typically catalyzed by acid.
The deprotection of the acetal functionality is achieved under acidic conditions. While specific literature on the hydrolysis of this compound is not abundant, the general principles of acetal deprotection are well-established and applicable. Various acid catalysts can be employed for this purpose. For instance, in a related system involving an N-Boc protected aminoacetaldehyde dimethyl acetal, the deprotection of the acetal was a key concern due to the acid sensitivity of the Boc group. researchgate.net
Commonly used acidic conditions for acetal hydrolysis include treatment with aqueous solutions of strong acids such as hydrochloric acid or sulfuric acid, or with organic acids like p-toluenesulfonic acid in a wet solvent. researchgate.net The reaction proceeds via protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form an oxocarbenium ion intermediate. Subsequent attack by water and loss of a proton and a second molecule of methanol yields the desired aldehyde.
A specific example for a similar substrate, (2-methyl-3,3-dimethoxypropyl)carbamic acid tert-butyl ester, utilized Amberlyst-15, a strongly acidic ion-exchange resin, in acetone (B3395972) with a small amount of water to achieve deprotection. researchgate.net This method yielded the corresponding aldehyde in good yield, suggesting that solid-supported acid catalysts can be effective for this type of transformation. researchgate.net
The general conditions for acid-catalyzed hydrolysis of acetals are summarized in the table below.
| Catalyst | Solvent | Temperature | Notes |
| p-Toluenesulfonic acid | Acetone/Water | Room Temperature | A common and effective method. |
| Amberlyst-15 | Acetone/Water | Room Temperature | A solid-supported acid, simplifying workup. researchgate.net |
| Hydrochloric Acid | THF/Water | Room Temperature | A standard strong acid catalyst. |
| Formic Acid | Water | Varies | Can be used for sensitive substrates. |
Interactive Data Table: Acid-Catalyzed Hydrolysis Conditions (This is a simplified representation of an interactive table)
| Catalyst Selection | Solvent System | Expected Outcome |
| p-Toluenesulfonic acid | Acetone/H₂O | Aldehyde formation |
| Amberlyst-15 | Acetone/H₂O | Aldehyde formation with easy catalyst removal |
| HCl (aq) | THF | Aldehyde formation, potential Boc cleavage |
A significant challenge in the chemistry of this compound is the selective cleavage of the acetal without removing the acid-labile Boc protecting group. The Boc group is known to be cleaved under strongly acidic conditions. organic-chemistry.org Therefore, achieving selective acetal deprotection requires carefully controlled reaction conditions.
Mild acidic conditions are paramount for this selectivity. The use of catalysts like silica (B1680970) gel in refluxing toluene has been reported for the selective deprotection of N-Boc groups, but this highlights the need for conditions that favor acetal hydrolysis over carbamate cleavage. epa.govresearchgate.net Conversely, methods have been developed for the highly chemoselective deprotection of acetals and ketals using molecular iodine in acetone, which is a neutral and mild system that tolerates acid-sensitive groups like tert-butyl ethers. nih.gov This suggests that non-traditional Lewis acidic or mild protic acid conditions could be key to achieving the desired selectivity.
For a structurally similar compound, the deprotection of the dimethyl acetal in the presence of an N-Boc group was successfully achieved using Amberlyst-15 in wet acetone at room temperature. researchgate.net This indicates that the acetal is more labile than the Boc group under these specific conditions. The choice of a weakly nucleophilic solvent system and a solid-phase catalyst can help to moderate the acidity and prevent the accumulation of strong acid in solution, which could lead to Boc deprotection.
Transacetalization Reactions
In the context of this compound, transacetalization could be used to change the protecting group on the aldehyde functionality, for example, by reacting it with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst to form a more stable cyclic acetal (a 1,3-dioxolane). This can be advantageous in multi-step syntheses where different stability profiles of the protecting group are required.
Reactions with Nucleophiles and Electrophiles at the Acetal Carbon (Post-Deprotection)
Once the dimethoxyacetal group is hydrolyzed to the aldehyde, N-Boc-4-aminobutanal, the carbonyl carbon becomes susceptible to attack by a wide range of nucleophiles and can also be made to react with electrophiles after enolization.
The resulting N-Boc protected amino aldehyde is a valuable synthetic intermediate. For instance, after deprotection, the aldehyde can undergo intramolecular cyclization. The resulting iminium ion from the condensation of the amine and aldehyde can be trapped by a nucleophile or reduced to form a piperidine ring system, a common scaffold in medicinal chemistry.
Furthermore, the aldehyde can participate in various carbon-carbon bond-forming reactions. Examples of reactions with nucleophiles include:
Wittig reaction: Reaction with phosphorus ylides to form alkenes.
Grignard reaction: Addition of organomagnesium halides to form secondary alcohols.
Aldol (B89426) reaction: Reaction with enolates to form β-hydroxy aldehydes or ketones.
The aldehyde can also react with various nitrogen nucleophiles. For example, reaction with primary amines would form imines, which can be subsequently reduced in a process known as reductive amination to form secondary amines. nih.gov The reaction of aldehydes with amino acid nucleophiles has also been studied, with cysteine, histidine, and lysine (B10760008) showing reactivity. nih.gov
Interplay of Carbamate and Acetal Reactivity: Chemoselectivity Challenges
The primary chemoselectivity challenge in the reactions of this compound lies in the similar acid lability of the dimethoxyacetal and the Boc-carbamate protecting groups. As both groups are susceptible to cleavage under acidic conditions, achieving selective transformation of one in the presence of the other requires careful optimization of reaction parameters.
The key to selective acetal deprotection is to use conditions that are acidic enough to promote hydrolysis of the acetal but mild enough to leave the Boc group intact. This can often be achieved by using weaker acids, solid-supported acid catalysts, or by carefully controlling the reaction time and temperature. researchgate.net For example, the successful deprotection of a related N-Boc protected amino acetal with Amberlyst-15 demonstrates that a kinetic difference in the rate of cleavage can be exploited. researchgate.net
Conversely, if selective deprotection of the Boc group is desired, reagents that are specifically tailored for this purpose under non-hydrolytic conditions might be necessary. Thermal deprotection of Boc groups in the absence of an acid catalyst has been reported, which could offer an orthogonal strategy. nih.gov Iron(III) catalysis has also been shown to selectively cleave Boc groups in the presence of other functionalities. semanticscholar.org
Ultimately, the outcome of a reaction involving this compound will depend on a delicate balance of the reagents, catalysts, solvents, and reaction conditions employed, allowing the synthetic chemist to target either the acetal or the carbamate functionality with a degree of control.
Applications of Tert Butyl 4,4 Dimethoxybutylcarbamate in Complex Organic Synthesis
A Versatile Building Block for Nitrogen-Containing Compounds
The dual functionality of tert-butyl 4,4-dimethoxybutylcarbamate underpins its utility as a versatile precursor for a variety of nitrogenous compounds. The presence of a Boc-protected amine and a latent aldehyde within the same molecule provides chemists with a powerful tool for sequential and controlled synthetic operations.
Precursor for Primary Amines via Boc Deprotection
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. nih.gov The deprotection of this compound to unmask the primary amine is a critical step in its application. This transformation is typically achieved with high efficiency using acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or by treatment with hydrochloric acid in an appropriate solvent. The resulting 4,4-dimethoxybutylamine can then participate in a wide array of subsequent reactions, including but not limited to, acylation, alkylation, and arylation, to generate more complex nitrogen-containing structures.
Table 1: Common Reagents for Boc Deprotection
| Reagent | Solvent(s) | Typical Conditions |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |
| Hydrochloric Acid (HCl) | Methanol (B129727), Dioxane | Room Temperature or gentle heating |
| p-Toluenesulfonic Acid | Methanol, Ethanol | Reflux |
This table presents a selection of commonly employed reagents for the removal of the Boc protecting group.
Source of 4,4-Dimethoxybutyl-Functionalized Synthons
Beyond its role as a simple amine precursor, the entire 4,4-dimethoxybutyl-amino moiety can be incorporated as a single functionalized unit. Following deprotection of the Boc group, the resulting primary amine can act as a nucleophile, attacking various electrophilic species. This allows for the introduction of the four-carbon chain with a masked aldehyde at the terminus into a larger molecule. This strategy is particularly useful in the synthesis of alkaloids and other complex natural products where a functionalized side chain is required.
An Intermediate in the Synthesis of Aldehyde-Functionalized Amines
The latent aldehyde functionality within this compound is a key feature that expands its synthetic utility. The dimethyl acetal (B89532) serves as a robust protecting group for the aldehyde, which can be unmasked at a later stage in a synthetic sequence.
Generation of Aldehyde Groups from the Acetal for Further Transformations
The deprotection of the dimethyl acetal to reveal the aldehyde is typically achieved under acidic aqueous conditions. This transformation is orthogonal to the Boc deprotection, allowing for selective unmasking of either the amine or the aldehyde. Once liberated, the aldehyde can undergo a plethora of well-established chemical transformations. These include, but are not limited to, Wittig reactions, Horner-Wadsworth-Emmons reactions, aldol (B89426) condensations, and reductive aminations. This versatility allows for the introduction of a wide range of functional groups and the construction of diverse molecular scaffolds. For instance, the generated aldehyde can serve as a key handle for the formation of carbon-carbon bonds or the introduction of new stereocenters.
Sequential Reactivity for Chain Elongation or Ring Formation
The ability to sequentially deprotect the amine and the aldehyde functionalities of this compound is a cornerstone of its application in complex synthesis. A common strategy involves the initial deprotection of the Boc group and subsequent reaction of the amine, followed by the deprotection of the acetal to unmask the aldehyde for further elaboration. This one-pot or sequential approach is highly efficient for chain elongation or the construction of heterocyclic rings.
A prominent example of this sequential reactivity is its use in the synthesis of piperidine (B6355638) derivatives. orgsyn.org Following Boc deprotection, the primary amine can be reacted with a suitable Michael acceptor. Subsequent hydrolysis of the acetal to the aldehyde, followed by an intramolecular cyclization via a Mannich-type reaction or reductive amination, can afford substituted piperidines, which are prevalent structural motifs in many pharmaceuticals.
Integration into Convergent Synthetic Strategies
Convergent synthesis, a strategy that involves the independent synthesis of fragments of a target molecule followed by their assembly in the final stages, is a powerful approach for the efficient construction of complex molecules. chemrxiv.org this compound is an ideal building block for such strategies.
Strategic Use in Fragment Coupling and Modular Synthesis
Fragment coupling and modular synthesis are powerful strategies that involve the preparation of complex molecules from smaller, pre-functionalized building blocks. The structure of this compound is well-suited for such approaches.
In a hypothetical modular synthesis, the carbamate (B1207046) portion of the molecule could be involved in coupling reactions. For instance, the nitrogen atom, once deprotected, could undergo N-acylation or N-alkylation to connect with another synthetic fragment. Subsequently, the latent aldehyde in the second fragment, derived from the dimethoxyacetal, could be deprotected and utilized in a variety of carbon-carbon bond-forming reactions, such as Wittig reactions, aldol condensations, or reductive aminations.
This dual functionality allows for a stepwise and controlled assembly of a larger molecule. A synthetic chemist could, for example, first use the amine functionality to build one part of a target molecule and then, in a later step, reveal the aldehyde to construct another section. This orthogonality is a key principle in efficient and convergent synthetic design.
Development of Novel Reaction Sequences Utilizing the Compound
The development of novel reaction sequences often relies on the unique reactivity of multifunctional compounds. This compound could theoretically be employed in innovative synthetic cascades.
One could envision a sequence where the acetal is first hydrolyzed under acidic conditions to reveal the aldehyde. This aldehyde could then participate in an intramolecular reaction with the carbamate nitrogen or a derivative thereof. For example, following Boc deprotection, the resulting amino-aldehyde could undergo an intramolecular Pictet-Spengler reaction if an appropriate aromatic group is present in the molecule, leading to the formation of complex heterocyclic scaffolds.
Alternatively, the aldehyde could be transformed into a different functional group, which then participates in a reaction with the amine. This latent bifunctionality allows for the design of intricate reaction pathways that can rapidly build molecular complexity from a relatively simple starting material.
While the specific utility of this compound in these advanced applications remains to be extensively documented, its structure embodies the principles of modern synthetic strategy. The presence of both a protected amine and a masked aldehyde within the same molecule provides a versatile platform for the design of elegant and efficient syntheses of complex organic targets. Further research into the reactivity and applications of this compound could unveil new and powerful tools for the synthetic chemist.
Spectroscopic and Advanced Analytical Methodologies for Research on Tert Butyl 4,4 Dimethoxybutylcarbamate
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular architecture of organic compounds. By probing how molecules interact with electromagnetic radiation, scientists can deduce structural features, from the connectivity of atoms to their spatial arrangement.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. For tert-butyl 4,4-dimethoxybutylcarbamate, a full suite of NMR experiments would be essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to establish the compound's connectivity.
Detailed ¹H NMR analysis would be expected to reveal distinct signals for the protons of the tert-butyl group, the methoxy (B1213986) groups, and the butyl chain. The chemical shifts and coupling patterns of the methylene (B1212753) groups within the butyl chain would be particularly informative for confirming the carbon backbone. Similarly, ¹³C NMR spectroscopy would provide a count of the unique carbon environments, corresponding to the carbonyl of the carbamate (B1207046), the quaternary carbon and methyls of the tert-butyl group, the methoxy carbons, and the carbons of the butyl chain.
2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To move beyond simple one-dimensional spectra, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the butyl chain, allowing for the tracing of the spin-spin coupling network from one end of the chain to the other.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of the proton attached to each carbon in the butyl chain.
Dynamic NMR for Conformational Studies
The flexible butyl chain of this compound may exhibit conformational dynamics in solution. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, could provide insights into rotational barriers around the C-C and C-N bonds. By analyzing changes in the NMR lineshapes, it might be possible to determine the energetic barriers for conformational exchange processes, offering a more complete picture of the molecule's behavior in solution.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places), HRMS allows for the determination of the exact molecular formula. For this compound (C₁₁H₂₃NO₄), HRMS would be used to verify that the experimentally measured mass corresponds to the calculated theoretical mass, providing strong evidence for the compound's identity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption in the region of 1700 cm⁻¹ would indicate the presence of the carbonyl (C=O) group of the carbamate. Additionally, C-H stretching vibrations for the alkyl groups would appear around 2850-3000 cm⁻¹, and C-O stretching bands for the ether and ester functionalities would be observed in the fingerprint region (typically 1000-1300 cm⁻¹). The N-H stretch of the carbamate would also be a key diagnostic peak, typically appearing as a sharp band around 3300-3500 cm⁻¹.
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the ultimate proof of its three-dimensional structure in the solid state. This technique can determine the precise spatial coordinates of every atom in the molecule, revealing bond lengths, bond angles, and torsional angles. Such data would definitively confirm the connectivity and stereochemistry of the molecule, providing an unambiguous structural assignment.
Chromatographic Analysis in Research and Method Development
Chromatographic techniques are fundamental in the analysis of this compound, enabling both the separation of the compound from reaction mixtures and the quantification of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
HPLC is a crucial tool for monitoring the synthesis of this compound and for assessing the purity of the final product. The tert-butoxycarbonyl (Boc) protecting group makes the molecule suitable for reversed-phase (RP) HPLC analysis. researchgate.net RP-HPLC methods typically use a nonpolar stationary phase and a polar mobile phase, allowing for effective separation of the relatively nonpolar carbamate from more polar starting materials or byproducts.
The progress of the reaction to form N-Boc protected amines can be monitored using HPLC to track the consumption of the amine starting material and the appearance of the carbamate product. nih.gov Furthermore, HPLC is instrumental in the quality control of the final compound, capable of detecting and quantifying impurities. For instance, methods have been developed for related Boc-protected amino acids that can detect undesired isomers at levels as low as 0.05%. rsc.org While a specific, validated HPLC method for this compound is not extensively published in standalone studies, analysis of similar carbamates provides a strong basis for method development. sielc.comsielc.com A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection at a wavelength where the carbamate or its potential aromatic impurities absorb. nih.gov
Table 1: Representative HPLC Parameters for Analysis of Boc-Protected Compounds | Parameter | Description | Source | | :--- | :--- | :--- | | Column | Newcrom R1 (reversed-phase) | sielc.com | | Mobile Phase | Acetonitrile, Water, and an acid modifier (e.g., phosphoric or formic acid) | sielc.com | | Detection | UV at 280 nm | sielc.com | | Application | Purity assessment, analysis of related antioxidants | sielc.comsielc.com | | Note | For MS compatibility, volatile acids like formic acid are used instead of phosphoric acid. sielc.com |
Gas Chromatography (GC) for Volatile Byproducts or Related Compounds
Gas Chromatography is an essential technique for analyzing volatile substances that may be present as impurities or byproducts in the synthesis of this compound. The synthesis of Boc-protected amines involves reagents like di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) and can produce volatile byproducts such as tert-butanol (B103910). organic-chemistry.org
GC, particularly with a flame ionization detector (FID), is well-suited for the quantitative determination of these volatile residuals. For example, a GC-FID method has been developed for the determination of residual tert-butanol, using a cross-linked dimethylpolysiloxane capillary column. nih.gov Similarly, GC methods are used to determine the purity of Boc-anhydride, a key reagent in the synthesis. google.comderpharmachemica.com These methods can be adapted to quantify unreacted starting materials or byproducts in the final this compound product, ensuring its purity. The use of headspace GC can be particularly effective for analyzing trace levels of highly volatile compounds. farmaciajournal.com
Table 2: GC Parameters for Analysis of Volatile Compounds Related to Carbamate Synthesis
| Parameter | Analyte | Column | Detector | Key Findings | Source |
|---|---|---|---|---|---|
| Oven Program | tert-Butanol | Cross-linked dimethylpolysiloxane capillary | FID | Simple, sensitive, and reproducible method for residual solvent analysis. | nih.gov |
| Isothermal | Ethanol (with tert-Butanol as internal standard) | DB-ALC1 (Agilent) | FID | Retention time for tert-butanol was 2.156 minutes. | farmaciajournal.com |
| Oven Program | Di-tert-butyl dicarbonate (DIBOC) | SPB-1 (100% Dimethylpolysiloxane) | FID | LOD and LOQ for DIBOC were 4.0 µg/g and 12.0 µg/g, respectively. | derpharmachemica.com |
Advanced Chiroptical Methods for Stereochemical Analysis (if applicable)
Chiroptical methods, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful analytical techniques used to study the three-dimensional structure of chiral molecules. numberanalytics.comnih.gov A molecule is chiral if it is non-superimposable on its mirror image. These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. numberanalytics.com
However, the applicability of these methods is contingent upon the molecule possessing a chiral center or exhibiting some form of chirality. The structure of this compound, CH₃OC(O)NH(CH₂)₂CH(OCH₃)₂, lacks an asymmetric carbon atom or any other element of chirality. Therefore, the molecule is achiral.
As a result, standard chiroptical methods like CD and VCD are not applicable for the stereochemical analysis of this compound itself, as it will not produce a signal. nih.gov It is important to note that a dichroic signal can sometimes be induced in an achiral molecule if it is placed in a chiral environment, but this is a specialized application and does not reflect the intrinsic properties of the molecule. synchrotron-soleil.fr
Computational Chemistry Approaches to Structural and Reactivity Predictions
Computational chemistry provides powerful theoretical tools for predicting the structural and electronic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to model molecular geometry, conformational preferences, and reactivity. researchgate.net
For carbamates, computational studies have been employed to understand the rotational barriers around the C–N bond, which are influenced by amide resonance. acs.orgnih.gov These barriers are generally lower in carbamates compared to amides. acs.org DFT calculations can predict the most stable conformers of the carbamate group and analyze intramolecular interactions, such as hydrogen bonding. nih.gov
Furthermore, computational models can predict reactivity. For instance, studies on the thermal deprotection of N-Boc groups have used computational analysis to correlate the reaction rate with the electrophilicity of the N-Boc carbonyl group. acs.org Such models could be applied to this compound to predict its stability under various conditions and to understand its reaction mechanisms, such as the concerted proton transfer and release of isobutylene (B52900) during deprotection. acs.org While specific computational studies on this compound are not widely published, the established methodologies for similar Boc-protected amines and carbamates provide a clear framework for its theoretical investigation. nih.govcuny.edu
Mechanistic Investigations of Reactions Involving Tert Butyl 4,4 Dimethoxybutylcarbamate
Studies on Boc Deprotection Mechanisms
The removal of the Boc group is a cornerstone of amine protection strategy in organic synthesis. jk-sci.com This process is typically achieved under acidic conditions, and its mechanism has been studied extensively. nih.govmdpi.com The deprotection proceeds via protonation of the carbamate (B1207046), which initiates the cleavage of the tert-butyl group. jk-sci.comcommonorganicchemistry.com
The central event in the acid-catalyzed deprotection of the Boc group is the formation of a stabilized carbamic acid and a tert-butyl cation. commonorganicchemistry.com The mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). jk-sci.com This initial protonation weakens the tert-butyl-oxygen bond.
The subsequent step involves the heterolytic cleavage of this bond, releasing the stable, tertiary carbocation, tert-butyl cation. commonorganicchemistry.comresearchgate.net The other product of this fragmentation is a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas and the free amine. commonorganicchemistry.com
The fate of the highly reactive tert-butyl cation is dependent on the reaction environment. In the absence of a suitable nucleophile, it can deprotonate to form isobutylene (B52900) gas or undergo polymerization to form isobutylene oligomers. commonorganicchemistry.com The solvation of this cation by the reaction medium plays a critical role in stabilizing it and influencing its subsequent reaction pathways.
Proposed Mechanism for Boc Deprotection:
Protonation: The carbamate oxygen is protonated by an acid.
Cation Formation: The molecule fragments, leading to the loss of the tert-butyl cation and the formation of a carbamic acid. commonorganicchemistry.com
Decarboxylation: The unstable carbamic acid decomposes into the free amine and carbon dioxide. commonorganicchemistry.com
Protonation of Amine: Under the acidic conditions, the newly formed amine is protonated, typically yielding an ammonium (B1175870) salt. commonorganicchemistry.com
The rate and efficiency of Boc deprotection are highly dependent on the strength of the acid used. Strong acids are generally required to facilitate the initial protonation step. researchgate.net Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in solvents like dichloromethane (B109758) (DCM) or dioxane are commonly employed. jk-sci.comresearchgate.net Weaker acids may require heat or significantly longer reaction times to achieve complete deprotection. researchgate.net Some studies have explored solid acid catalysts, such as Montmorillonite K10 clay or zeolites, which can offer advantages in processing and purification. jk-sci.comresearchgate.net
The electrophilic tert-butyl cation generated during deprotection can react with nucleophilic sites within the substrate molecule or the solvent, leading to unwanted by-products. researchgate.net To mitigate this, nucleophilic scavengers are often added to the reaction mixture. These scavengers are intended to efficiently trap the tert-butyl cation.
Commonly used scavengers include water, anisole, thioanisole, or triethylsilane. These agents react with the cation to form harmless by-products like tert-butanol (B103910) or tert-butylated aromatics, preventing undesired alkylation of the desired product. The choice of scavenger depends on the specific substrate and reaction conditions.
Table 1: Common Acidic Systems for N-Boc Deprotection This table is generated based on general knowledge from the search results. Specific conditions can vary.
| Acid Reagent | Typical Solvent | Relative Strength | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Strong | Very common, volatile, and effective. jk-sci.commdpi.com |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | Strong | Often used as a solution in an organic solvent. researchgate.net |
| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate | Strong | Used for selective deprotection in some cases. researchgate.net |
| p-Toluenesulfonic Acid (pTSA) | Acetonitrile (B52724), DES | Moderate-Strong | A solid, biodegradable acid option. mdpi.com |
Mechanistic Aspects of Acetal (B89532) Formation and Hydrolysis
The 4,4-dimethoxybutyl group of the title compound is a dialkyl acetal. Acetals serve as protecting groups for aldehydes and ketones, being stable to basic and nucleophilic conditions but labile in the presence of aqueous acid. chemistrysteps.commasterorganicchemistry.com The hydrolysis of the acetal regenerates the parent aldehyde.
The acid-catalyzed hydrolysis of an acetal is a reversible process that proceeds through several key steps involving protonation and the formation of oxonium ion intermediates. chemistrysteps.comorgoreview.com The mechanism for the hydrolysis of the 4,4-dimethoxybutyl moiety is as follows:
First Protonation: One of the methoxy (B1213986) oxygen atoms is protonated by an acid catalyst (e.g., H₃O⁺), converting the methoxy group into a good leaving group (methanol). chemistrysteps.commasterorganicchemistry.com
Formation of First Oxonium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the protonated methoxy group, forming a resonance-stabilized oxonium ion. orgoreview.comyoutube.com This intermediate delocalizes the positive charge between the carbon and the remaining oxygen atom.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. chemistrysteps.comorgoreview.com
Deprotonation to Hemiacetal: A base (such as water) removes a proton from the newly added oxygen, yielding a neutral hemiacetal intermediate. chemistrysteps.comorgoreview.com
Second Protonation: The remaining methoxy group's oxygen atom is then protonated, preparing it to be another good leaving group. chemistrysteps.com
Formation of Second Oxonium Ion: The hydroxyl group of the hemiacetal expels the protonated methoxy group (methanol), forming a protonated aldehyde (an oxonium ion). chemistrysteps.com
Final Deprotonation: A final deprotonation step by a base regenerates the acid catalyst and yields the final aldehyde product. chemistrysteps.com
The reaction between an aldehyde and an alcohol to form an acetal is an equilibrium. chemistrysteps.com Consequently, the hydrolysis of an acetal back to the aldehyde and alcohol is also governed by equilibrium principles. masterorganicchemistry.com
K_eq = [Aldehyde][Alcohol]² / [Acetal][Water]
To drive the hydrolysis reaction to completion (favoring the aldehyde), a large excess of water is typically used, in accordance with Le Châtelier's principle. chemistrysteps.com Conversely, the formation of the acetal from the aldehyde requires the removal of water as it is formed.
Table 2: Thermodynamic Parameters for the Hydration of Acetaldehyde (Model System) Data adapted from literature sources for illustrative purposes. bohrium.com
| Parameter | Value at 25°C | Units |
|---|---|---|
| ΔH° (Enthalpy) | -5.6 to -5.8 | kcal/mol |
| ΔS° (Entropy) | -21 to -22 | cal/(mol·K) |
Radical Mechanisms in Related tert-Butoxyl Chemistry
While the primary reactions involving tert-Butyl 4,4-dimethoxybutylcarbamate are ionic, the chemistry of the related tert-butoxyl radical provides a broader mechanistic context. The tert-butoxyl radical (t-BuO•) is a key intermediate in various radical reactions and can be generated from precursors like tert-butyl hydroperoxide or tert-butyl peroxy esters. mdpi.comnih.gov
The tert-butoxyl radical is known to undergo two main competing reactions: hydrogen atom abstraction (HAT) and β-scission. scispace.com
Hydrogen Atom Abstraction: The electrophilic tert-butoxyl radical can abstract a hydrogen atom from a suitable donor molecule (R-H) to form tert-butanol and a new radical (R•). The rate of this reaction is influenced by the strength of the R-H bond being broken. rsc.org
β-Scission: The tert-butoxyl radical can undergo unimolecular fragmentation, a process known as β-scission. This involves the cleavage of a carbon-carbon bond beta to the oxygen atom, yielding acetone (B3395972) and a methyl radical (•CH₃). mdpi.comprinceton.edu
The competition between these two pathways is dependent on factors such as temperature, solvent, and the nature of the hydrogen atom donor. Higher temperatures tend to favor the unimolecular β-scission pathway. The generation of a methyl radical via β-scission is a significant process, as this new radical can initiate further radical chain reactions. mdpi.com
Stereochemical Implications of Transformations
A comprehensive review of the scientific literature reveals a notable absence of specific studies detailing the stereochemical implications of transformations involving this compound. Extensive searches of chemical databases and scholarly articles did not yield any research that directly investigates the stereochemical outcomes of reactions where this compound serves as a reactant, intermediate, or product. Consequently, there is no available data on enantiomeric excess (ee), diastereomeric ratios (dr), or the influence of chiral catalysts or auxiliaries on reactions involving this specific molecule.
The lack of published research in this area means that a detailed analysis of stereochemical control, such as facial selectivity in nucleophilic additions to a derived aldehyde or the influence of the N-Boc group on adjacent stereocenters, cannot be provided at this time. Mechanistic discussions regarding the formation of specific stereoisomers, including the potential for substrate control or catalyst-controlled stereoselection, are purely speculative without experimental evidence.
While general principles of stereochemistry in organic synthesis are well-established, their specific application to this compound remains an unexplored area of research. For instance, the conversion of the dimethoxyacetal group to a chiral center or the participation of the carbamate in stereodirecting reactions has not been documented.
Future research in this area would be necessary to elucidate the stereochemical behavior of this compound. Such studies could involve:
Asymmetric reduction of the corresponding imine or ketone derived from the butanal moiety.
Diastereoselective reactions of the aldehyde obtained after deprotection of the acetal, using chiral auxiliaries or catalysts.
Intramolecular cyclization reactions where the stereochemistry of the starting material influences the formation of new stereocenters in a cyclic product.
Without such dedicated studies, any discussion on the stereochemical implications of transformations involving this compound would be without a factual basis.
Data Tables
Due to the absence of research in this specific area, no data tables containing stereochemical outcomes (e.g., enantiomeric excess, diastereomeric ratio) for reactions involving this compound can be compiled.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes to the Compound
The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research on tert-Butyl 4,4-dimethoxybutylcarbamate will likely focus on developing synthetic routes that are more environmentally benign, atom-economical, and efficient than traditional methods.
A significant area of exploration is the utilization of carbon dioxide (CO₂) as a C1 building block. researchgate.netrsc.org Conventional carbamate (B1207046) synthesis often involves hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov A forward-looking approach would involve the direct three-component coupling of an appropriate amine, CO₂, and an alkylating agent. organic-chemistry.org Research has demonstrated the feasibility of this strategy for various carbamates, often employing catalysts like cesium carbonate or strong organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netnih.gov A key innovation to enhance sustainability is the use of polymer-supported catalysts, like PS-DBU, which can be easily recovered and reused, simplifying purification and reducing waste. researchgate.net
Another avenue involves biocatalysis. The use of enzymes, such as promiscuous esterases or acyltransferases, for carbamate synthesis in aqueous media represents an attractive green alternative. nih.gov Future studies could investigate the enzymatic synthesis of this compound, which would offer high selectivity under mild conditions.
A comparative overview of a potential sustainable route versus a traditional hypothetical route is presented below.
Table 1: Comparison of Synthetic Route Philosophies
| Feature | Traditional Synthetic Route | Prospective Sustainable Route |
|---|---|---|
| Carbon Source for Carbamate | Isocyanates, Phosgene Derivatives | Carbon Dioxide (CO₂) researchgate.netnih.gov |
| Catalysis | Stoichiometric Reagents | Recyclable Catalysts (e.g., PS-DBU) researchgate.net or Biocatalysts nih.gov |
| Solvents | Potentially Hazardous Organic Solvents | Greener Solvents (e.g., Acetonitrile) or Aqueous Media nih.gov |
| Byproducts | Often produces toxic or difficult-to-remove byproducts | Water, reusable catalyst researchgate.net |
| Atom Economy | Lower | Higher |
| Purification | Chromatographic separation often required | Simplified purification (e.g., filtration) researchgate.net |
Exploration of Chemo- and Orthogonal Selective Transformations
The structure of this compound contains two key functional groups: a Boc-protected amine and a dimethyl acetal (B89532). A major challenge and area of research is the selective transformation of one group while leaving the other intact. This requires the development of highly chemoselective or orthogonally selective methods.
The Boc group and acetals are both acid-labile protecting groups, though their sensitivity to acidic conditions can differ. wikipedia.org Future research should focus on fine-tuning reaction conditions to achieve selective deprotection. For example, mild acids or specific Lewis acids might cleave the acetal to reveal the aldehyde without removing the more robust Boc group. Conversely, methods for selectively replacing the Boc group in the presence of other sensitive functionalities, a known challenge in peptide synthesis, could be explored. nih.gov
Further research could also target reactions at the carbon backbone. The development of catalysts that can selectively functionalize the C-2 or C-3 positions of the butyl chain would open up pathways to a wider range of derivatives without requiring deprotection and subsequent multi-step sequences.
Table 2: Potential Selective Transformations for Future Study
| Functional Group | Potential Transformation | Required Selectivity | Research Goal |
|---|---|---|---|
| Dimethyl Acetal | Deprotection to aldehyde | Must not cleave the Boc group | Access to the aldehyde for further reactions (e.g., Wittig, aldol) |
| Boc-Carbamate | Deprotection to primary amine | Must not cleave the acetal group | Access to the amine for acylation, alkylation, etc. |
| Boc-Carbamate | Interconversion to other carbamates | Site-selective replacement at the nitrogen | Introduction of different protecting groups or functionalities nih.gov |
| Alkyl Chain | C-H activation/functionalization | Regioselective reaction on the backbone | Creation of novel substituted derivatives |
Application in Asymmetric Synthesis as a Chiral Auxiliary or Building Block
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily attached to a substrate to direct the stereochemical outcome of a reaction. nih.govwikipedia.org While this compound itself is achiral, its scaffold could be the basis for developing new chiral auxiliaries or chiral building blocks.
Future research could involve synthesizing chiral derivatives of this compound, for instance, by introducing stereocenters on the butyl backbone. Such a modified, enantiomerically pure molecule could then be evaluated as a chiral auxiliary. The carbamate nitrogen provides a convenient attachment point for acyl groups, which could then undergo stereoselective reactions like alpha-alkylation or aldol (B89426) additions, guided by the chiral backbone. nih.gov The effectiveness of such a new auxiliary would need to be compared with established auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam. nih.govwikipedia.org
Alternatively, chiral versions of the compound could serve as valuable chiral building blocks. After a stereocenter is introduced, selective deprotection of either the amine or the aldehyde would yield a bifunctional chiral molecule ready for incorporation into more complex targets, such as natural products or pharmaceutical agents. nih.gov
Computational Design and Prediction of Novel Reactivity Patterns
Computational chemistry offers a powerful lens for predicting and understanding chemical reactivity, potentially accelerating experimental discovery. arxiv.org Future research on this compound could greatly benefit from the application of theoretical models.
Density Functional Theory (DFT) calculations can be employed to study the molecule's electronic structure and predict sites of reactivity. nih.gov For example, computational models could determine the relative activation barriers for the acid-catalyzed cleavage of the acetal versus the Boc group, guiding the experimental design of selective deprotection protocols. researchgate.net Such studies can provide a deep understanding of the reaction mechanisms. researchgate.net
Integration into Automated Synthesis Platforms
The automation of chemical synthesis is revolutionizing the way molecules are made, enabling high-throughput screening, reaction optimization, and rapid library generation. researchgate.net Should this compound or its derivatives prove to be valuable building blocks, integrating their synthesis and subsequent reactions into automated platforms would be a logical next step.
Future work in this area would involve developing robust and reproducible reaction protocols that can be executed by robotic systems. researchgate.netyoutube.com This includes adapting the sustainable synthetic methods discussed in section 7.1 for flow chemistry or automated batch reactors. nih.gov An automated platform could rapidly test a wide array of catalysts, solvents, and reaction conditions to optimize the synthesis of the target compound. youtube.com
Once a library of derivatives is generated through an automated platform, it could be screened for interesting properties, creating a feedback loop where the results of the screening inform the design of the next generation of compounds to be synthesized. youtube.comyoutube.com This synergy between automated synthesis and high-throughput screening represents a modern paradigm for materials and drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
